molecular formula C24H23F2N7O B1681212 Takeda103A CAS No. 865609-72-9

Takeda103A

Katalognummer B1681212
CAS-Nummer: 865609-72-9
Molekulargewicht: 463.5 g/mol
InChI-Schlüssel: VWBSMGFTNCQOMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Takeda103A is a potent inhibitor of GRK2, a G protein-coupled receptor kinase . It has potential for research in heart failure .


Synthesis Analysis

The synthesis of Takeda103A was guided by the binding pose of a known potent GRK2 inhibitor . A library of hybrid inhibitors was developed, producing several compounds with high potency and selectivity for GRK2 .


Molecular Structure Analysis

Takeda103A has a molecular weight of 463.48 and a formula of C24H23F2N7O . Its SMILES representation is O=C(NCC1=C(F)C=CC=C1F)C2=CC=CC(NCC3=NN=C(C4=NC=NC=C4)N3CCC)=C2 .


Physical And Chemical Properties Analysis

Takeda103A is a solid substance with a white to off-white color . It has a solubility of 125 mg/mL in DMSO .

Wissenschaftliche Forschungsanwendungen

Takeda103A is a potent inhibitor of GRK2 . G protein-coupled receptors (GPCRs) are central to many physiological processes . Therefore, Takeda103A has potential applications in the research of heart failure .

  • Specific Scientific Field : Biomedical Research, specifically in the study of heart failure .
  • Summary of the Application : Takeda103A is used as a potent inhibitor of GRK2, a kinase involved in the regulation of GPCRs. GPCRs play a crucial role in many physiological processes, including heart function. Therefore, Takeda103A could be used in research related to heart failure .
  • Methods of Application or Experimental Procedures : While specific experimental procedures involving Takeda103A were not found, typically, such compounds are used in vitro or in vivo experiments to study their effects on specific biological targets. In this case, Takeda103A would be applied to biological systems (like cell cultures or animal models) to study its inhibitory effects on GRK2 .

Eigenschaften

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-[(4-propyl-5-pyrimidin-4-yl-1,2,4-triazol-3-yl)methylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N7O/c1-2-11-33-22(31-32-23(33)21-9-10-27-15-30-21)14-28-17-6-3-5-16(12-17)24(34)29-13-18-19(25)7-4-8-20(18)26/h3-10,12,15,28H,2,11,13-14H2,1H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBSMGFTNCQOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1C2=NC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Difluorobenzyl)-3-({[4-Propyl-5-(Pyrimidin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Takeda103A
Reactant of Route 2
Reactant of Route 2
Takeda103A
Reactant of Route 3
Reactant of Route 3
Takeda103A
Reactant of Route 4
Takeda103A
Reactant of Route 5
Takeda103A
Reactant of Route 6
Reactant of Route 6
Takeda103A

Citations

For This Compound
12
Citations
HV Waldschmidt, KT Homan… - Journal of medicinal …, 2016 - ACS Publications
… Guided by its binding pose overlaid with the binding pose of a known potent GRK2 inhibitor, Takeda103A, a library of hybrid inhibitors was developed. This campaign produced several …
Number of citations: 64 pubs.acs.org
KT Homan, JJG Tesmer - ACS chemical biology, 2015 - ACS Publications
… These GRK2 structures feature a kinase domain with a more closed conformation than that observed in the balanol and Takeda103A complexes. Note the strong structural similarity of …
Number of citations: 54 pubs.acs.org
Y Zhang, J Zhang, J Wang, H Chen, L Ouyang… - European Journal of …, 2022 - Elsevier
The development of small-molecule inhibitors targeting G protein-coupled receptor kinase 2 (GRK2) and G protein-coupled receptor kinase 5 (GRK5) for the treatment of chronic …
Number of citations: 3 www.sciencedirect.com
H Waldschmidt - 2017 - deepblue.lib.umich.edu
… Comparison of these two compounds crystallized in the active site with the previously crystallized Takeda101 and Takeda103A inhibitors, which are highly potent and selective, shows …
Number of citations: 1 deepblue.lib.umich.edu
HV Waldschmidt, KT Homan, MC Cato… - Journal of medicinal …, 2017 - ACS Publications
In heart failure, the β-adrenergic receptors (βARs) become desensitized and uncoupled from heterotrimeric G proteins. This process is initiated by G protein-coupled receptor kinases (…
Number of citations: 46 pubs.acs.org
KT Homan, HV Waldschmidt, A Glukhova… - Journal of Biological …, 2015 - ASBMB
G protein-coupled receptor kinases (GRKs) regulate cell signaling by initiating the desensitization of active G protein-coupled receptors. The two most widely expressed GRKs (GRK2 …
Number of citations: 54 www.jbc.org
P Prasher, M Sharma, Y Chan, SK Singh… - Current medicinal …, 2023 - ingentaconnect.com
Protein kinases modulate the structure and function of proteins by adding phosphate groups to threonine, tyrosine, and serine residues. The phosphorylation process mediated by the …
Number of citations: 4 www.ingentaconnect.com
Q Wang, L Wang, L Wu, M Zhang, S Hu, R Wang… - Scientific reports, 2017 - nature.com
T cell infiltration to synovial tissue is an early pathogenic mechanism of rheumatoid arthritis (RA). In the present work, we reveal that G protein coupled receptor kinase 2 (GRK2) is …
Number of citations: 47 www.nature.com
Z ** small-molecule kinase inhibitors as anticancer therapeutic agents. However, kinase deregulation plays essential roles not only in …
Number of citations: 43 pubs.acs.org
M Cato - 2019 - deepblue.lib.umich.edu
… , which has the highest GRK2 potency, extends into the hydrophobic subsite of the GRK2 active site pocket, and we believe that the improved GRK2 potency of Takeda103A is in part …
Number of citations: 0 deepblue.lib.umich.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.